molecular formula C17H13F4N3O2 B11563574 3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11563574
M. Wt: 367.30 g/mol
InChI Key: KTFDGXYDYDMYCF-LSHDLFTRSA-N
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Description

3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzylidene hydrazinyl group, a fluorobenzylidene moiety, and a trifluoromethyl phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, including the formation of the hydrazinyl and benzylidene groups. The process often starts with the preparation of the hydrazine derivative, followed by the introduction of the benzylidene group through a condensation reaction. The final step involves the coupling of the trifluoromethyl phenyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazinyl group, leading to the formation of amines or other derivatives.

    Substitution: The benzylidene and trifluoromethyl groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-Fluorobenzylidene)-3-oxo-N-[2-(trifluoromethyl)phenyl]butanamide: Shares similar structural features but differs in the position of the trifluoromethyl group.

    3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine: Contains a pyridine ring instead of a phenyl group, leading to different chemical properties.

Uniqueness

3-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it valuable in medicinal chemistry and material science.

Properties

Molecular Formula

C17H13F4N3O2

Molecular Weight

367.30 g/mol

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C17H13F4N3O2/c18-13-6-4-11(5-7-13)10-22-24-16(26)9-15(25)23-14-3-1-2-12(8-14)17(19,20)21/h1-8,10H,9H2,(H,23,25)(H,24,26)/b22-10+

InChI Key

KTFDGXYDYDMYCF-LSHDLFTRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)F)C(F)(F)F

Origin of Product

United States

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